molecular formula C5H10N2O2S2 B6251763 2-(cyclopropylsulfamoyl)ethanethioamide CAS No. 1494720-78-3

2-(cyclopropylsulfamoyl)ethanethioamide

Cat. No.: B6251763
CAS No.: 1494720-78-3
M. Wt: 194.3 g/mol
InChI Key: BJSXXQGVZDMVEM-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfamoyl)ethanethioamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl moiety, which is further connected to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylsulfamoyl)ethanethioamide typically involves the following steps:

    Formation of Cyclopropylsulfamoyl Chloride: This intermediate can be prepared by reacting cyclopropylamine with chlorosulfonic acid under controlled conditions.

    Reaction with Ethanethioamide: The cyclopropylsulfamoyl chloride is then reacted with ethanethioamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfamoyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Bases: Triethylamine or sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce sulfides or thiols.

Scientific Research Applications

2-(Cyclopropylsulfamoyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(cyclopropylsulfamoyl)ethanethioamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylsulfamoyl)ethanamide: Similar structure but lacks the thioamide group.

    2-(Cyclopropylsulfamoyl)ethanethiol: Contains a thiol group instead of a thioamide.

    Cyclopropylsulfonamide: Lacks the ethanethioamide moiety.

Uniqueness

2-(Cyclopropylsulfamoyl)ethanethioamide is unique due to the presence of both a cyclopropylsulfamoyl group and an ethanethioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(cyclopropylsulfamoyl)ethanethioamide involves the reaction of cyclopropylamine with thiosemicarbazide followed by oxidation and sulfonation.", "Starting Materials": [ "Cyclopropylamine", "Thiosemicarbazide", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Cyclopropylamine is reacted with thiosemicarbazide in ethanol to form 2-(cyclopropylthio)semicarbazide.", "Hydrogen peroxide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to oxidize the thioether to the corresponding sulfoxide.", "Sulfuric acid is added to the reaction mixture to protonate the sulfoxide and promote the sulfonation reaction.", "The reaction mixture is heated under reflux for several hours to complete the sulfonation reaction and form 2-(cyclopropylsulfamoyl)ethanethioamide.", "The product is isolated by filtration and washed with ethanol and water to remove any impurities." ] }

CAS No.

1494720-78-3

Molecular Formula

C5H10N2O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

2-(cyclopropylsulfamoyl)ethanethioamide

InChI

InChI=1S/C5H10N2O2S2/c6-5(10)3-11(8,9)7-4-1-2-4/h4,7H,1-3H2,(H2,6,10)

InChI Key

BJSXXQGVZDMVEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC(=S)N

Purity

95

Origin of Product

United States

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